Cycloeucalenol

Overview

Description

Cycloeucalenol is a natural organic compound with the chemical formula C30H50O . It is a colorless to yellowish viscous liquid with a peculiar odor. This compound is found in a variety of plants, such as eucalyptus and rosewood . This compound exhibits a range of biological activities, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor properties . Due to these properties, it has applications in the pharmaceutical and cosmetic industries, where it is used as a raw material for drug development, synthetic drugs, skin care products, and oral care products .

Mechanism of Action

Target of Action

Cycloeucalenol primarily targets sterol biosynthesis pathways in plants. It is a phytosterol, a type of sterol found in plant cell membranes, playing a crucial role in maintaining membrane structure and fluidity .

Mode of Action

This compound interacts with enzymes involved in the sterol biosynthesis pathway, particularly those responsible for converting cycloartenol to other sterols. By inhibiting these enzymes, this compound disrupts the production of essential sterols, leading to altered membrane properties and potentially affecting cell signaling and growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway. This pathway is crucial for the production of various sterols, including cholesterol and other phytosterols. Disruption of this pathway can lead to a cascade of downstream effects, including impaired membrane function and altered cellular processes .

Pharmacokinetics

Its bioavailability may be influenced by factors such as lipid solubility and the presence of other dietary fats .

Result of Action

At the molecular level, this compound’s action results in the inhibition of sterol biosynthesis, leading to decreased levels of essential sterols in cell membranes. This can cause changes in membrane fluidity, permeability, and function. At the cellular level, these changes can affect processes such as cell division, growth, and signaling .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the efficacy and stability of this compound. For example, higher temperatures may increase membrane fluidity, potentially enhancing the compound’s effects. Similarly, the presence of other sterols or inhibitors in the environment can modulate its action .

This compound’s role in sterol biosynthesis and its impact on cellular functions highlight its importance in plant biology and its potential applications in agricultural and pharmaceutical research.

: Dissecting cholesterol and phytosterol biosynthesis via mutants and inhibitors : Sterol biosynthesis inhibitors: Their current status and modes of action : Biosynthesis and Molecular Mechanism of Brassinosteroids Action

Biochemical Analysis

Biochemical Properties

Cycloeucalenol is involved in biochemical reactions that lead to the production of obtusifoliol . The opening of the cyclopropane ring of this compound by this compound cycloisomerase1 (CPI1) subsequently leads to the production of obtusifoliol .

Cellular Effects

This compound has been found to have cytotoxic effects on human neuroblastoma (SH-SY5Y) cells . A dose-dependent decrease in cell viability was observed, with IC50 values of 173.0 ± 5.1 μM and 223.0 ± 6.4 μM obtained for the MTT and neutral red assays, respectively .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes in the sterol biosynthesis pathway. For instance, it is a substrate for the enzyme this compound cycloisomerase, which catalyzes its conversion to obtusifoliol . Additionally, this compound and sitosterol have been found to antagonistically affect auxin biosynthesis .

Metabolic Pathways

This compound is involved in the sterol biosynthesis pathway . It serves as a precursor for the biosynthesis of phytosterols as well as cholesterol in plants .

Preparation Methods

Cycloeucalenol can be prepared through both extraction from plants and synthetic methods.

Extraction from Plants

Synthetic Methods

Chemical Reactions Analysis

Cycloeucalenol undergoes various chemical reactions, including:

Isomerization

This compound Cycloisomerase Reaction: this compound can be converted to obtusifoliol through the action of this compound cycloisomerase. .

Oxidation and Reduction

- This compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are not well-documented in the literature.

Substitution Reactions

- Substitution reactions involving this compound are less common, but it can potentially react with various electrophiles and nucleophiles under appropriate conditions.

Scientific Research Applications

Cycloeucalenol has a wide range of scientific research applications:

Chemistry

Biology

- This compound plays a role in the biosynthesis of plant sterols, which are essential components of cell membranes .

Medicine

- Due to its antibacterial, anti-inflammatory, antioxidant, and anti-tumor properties, this compound is being investigated for its potential therapeutic applications .

Industry

Comparison with Similar Compounds

Cycloeucalenol is similar to other cycloartane triterpenes, such as cycloartenol and obtusifoliol. it has unique properties that distinguish it from these compounds:

Cycloartenol

- Cycloartenol is a precursor for the biosynthesis of phytosterols and cholesterol in plants . Unlike this compound, cycloartenol does not have the same range of biological activities.

Obtusifoliol

- Obtusifoliol is formed from this compound through the action of this compound cycloisomerase . It is involved in the biosynthesis of plant sterols but lacks the antibacterial and anti-inflammatory properties of this compound.

Other Similar Compounds

- Other similar compounds include various cyclopropyl sterols and triterpenoids that share structural similarities with this compound but differ in their biological activities and applications .

This compound’s unique combination of biological activities and its role in sterol biosynthesis make it a valuable compound for research and industrial applications.

Biological Activity

Cycloeucalenol is a triterpenoid compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

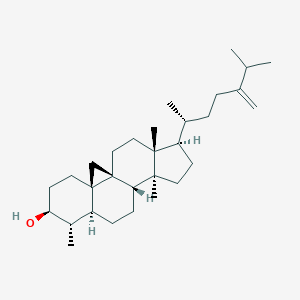

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is , and its structure can be represented as follows:

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. A study focused on extracts from Nigerian propolis found that this compound demonstrated notable antibacterial and antifungal activities, with inhibition zones ranging from 25 to 34 mm against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicated potent efficacy against both bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies .

| Pathogen Type | Zone of Inhibition (mm) | MIC (µg/ml) |

|---|---|---|

| Bacteria | 25-34 | Varies |

| Fungi | 25-34 | Varies |

2. Anticancer Properties

Research has indicated that this compound possesses anticancer potential, particularly in inhibiting the proliferation of cancer cell lines. For instance, studies utilizing the sulforhodamine B (SRB) assay demonstrated that this compound effectively reduced cell viability in human colon adenocarcinoma (HT-29) and mouth epidermal carcinoma (KB) cells. The IC50 values ranged significantly, indicating its potency as an anti-cancer agent .

| Cell Line | IC50 Value (µg/ml) |

|---|---|

| HT-29 | 6.92 |

| KB | 2.48 |

3. Cholesterol-Lowering Effects

This compound has been studied for its role in cholesterol metabolism. It is suggested that this compound may influence cholesterol levels by modulating the biosynthesis of sterols. This property could make it beneficial in managing hyperlipidemia and related cardiovascular diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound has been shown to reduce oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities.

- Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : this compound influences various signaling pathways involved in inflammation and cancer progression, including NF-κB and MAPK pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study assessing the antimicrobial properties of this compound derived from Nigerian propolis demonstrated significant effectiveness against multiple pathogens, supporting its use in natural medicine .

- Anticancer Activity Assessment : Research involving this compound's effects on HT-29 and KB cells provided insights into its potential as a chemotherapeutic agent due to its ability to inhibit cell growth effectively .

Properties

IUPAC Name |

(1S,3R,6S,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-26,31H,3,8-18H2,1-2,4-7H3/t21-,22+,23-,24+,25+,26+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNLTIZKNQDZEI-PGFZVWMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C(C)CCC(=C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC[C@@H]([C@]4(CC[C@@]35[C@@]2(C5)CC[C@@H]1O)C)[C@H](C)CCC(=C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963693 | |

| Record name | 4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-39-6 | |

| Record name | Cycloeucalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloleucalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOEUCALENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OF1Q9UE9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cycloeucalenol has a molecular formula of C30H50O and a molecular weight of 426.72 g/mol. [, ]

A: this compound's structure has been elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectrometry. [, , , ] Key features include characteristic signals for the cyclopropane ring, hydroxyl group, and various methyl and methylene groups present in the molecule.

A: this compound is a key intermediate in the biosynthesis of phytosterols in plants. It is formed from 24-methylenecycloartanol through the specific removal of the 4α-methyl group and 3α-hydrogen. [] This reaction is a crucial step in the pathway leading to the formation of essential plant sterols like sitosterol.

A: this compound is converted to Obtusifoliol by the enzyme this compound-obtusifoliol isomerase (CPI). [, ] This enzymatic reaction involves the opening of the 9β,19β-cyclopropane ring, a key step in transforming cyclopropyl sterols to conventional tetracyclic sterols.

A: Studies using site-directed mutagenesis of the Arabidopsis thaliana CPI have revealed that Gly28, Glu29, Gly108, and Asp260 are crucial for CPI activity. [] Furthermore, the hydroxyl group at residue 113 is essential for optimal substrate binding and enzyme activity.

A: Research indicates that the 4β-methyl group in sterols like 24-methylenecycloartanol hinders the activity of CPI, preventing their conversion to Δ8 products. [] This suggests a steric hindrance effect of the 4β-methyl group on substrate binding to the enzyme's active site.

A: The conversion of this compound to Obtusifoliol involves the enzymatic opening of the cyclopropane ring. [] This process is believed to occur via an electrophilic addition mechanism, with a C14 carbocation as a likely high-energy intermediate.

A: Yes, incubation of this compound with microsomes from Zea mays embryos in D2O leads to the formation of [19-2H]obtusifoliol. [] This indicates that the C-19 hydrogen in Obtusifoliol originates from water during the enzymatic opening of the cyclopropane ring.

ANone: Several compounds have been identified as inhibitors of CPI, including:

- 25-Azacycloartanol: A rationally designed inhibitor with high affinity for CPI. []

- Tridemorph (2,6-dimethyl-N-tridecylmorpholine): A systemic fungicide that strongly inhibits CPI. [, , ]

- Fenpropimorph: A fungicide that inhibits both CPI and Δ8Δ7-sterol isomerase. [, ]

- Ammonium and iminium analogues of the C14 carbocation: These compounds act as reaction-intermediate analogues and potently inhibit CPI. []

A: Tridemorph treatment significantly alters the sterol composition of plants, like maize. [] It inhibits CPI, leading to a decrease in typical Δ5-sterols and a substantial accumulation of 9β,19-cyclopropyl sterols, including this compound.

A: These compounds are believed to inhibit CPI and Δ8Δ7-sterol isomerase through protonation of their nitrogen atom at physiological pH (7.4). [] The resulting positively charged morpholinium cation interacts with specific amino acid residues in the enzyme's active site, leading to inhibition.

A: Yes, the inhibition of both enzymes by compounds like Fenpropimorph and its N-methylated derivative is pH-dependent. [] Studies on the pH dependence of inhibition constants suggest distinct interactions between the morpholinium cations and specific amino acid residues in each enzyme's active site.

ANone: this compound is widely distributed in the plant kingdom and has been identified in various species, including:

- Sambucus nigra (Elderflower) []

- Rubus fruticosus (Bramble) []

- Arabidopsis thaliana (Thale cress) []

- Oryza sativa (Rice) []

- Erythrophleum suaveolens (African ordeal tree) []

- Nervilia purpurea (Orchid) [, ]

- Boophone disticha (Sore eye flower) []

- Sorbus domestica, S. aucuparia, S. torminalis (Rowan species) []

- Musa sapientum (Banana) [, ]

- Ecballium elaterium (Squirting cucumber) []

- Brassica rapa (Turnip) []

- Eucalyptus citriodora (Lemon-scented gum) []

- Euphorbia tithymaloides (Slipper plant) []

ANone: this compound and its derivatives have shown potential in various areas, including:

- Antibacterial and antifungal agents: Some studies indicate that this compound exhibits antibacterial and antifungal properties. [, ]

- Modulators of bacterial drug resistance: Derivatives of this compound have shown potential to modulate antibiotic resistance in bacteria. []

- Antioxidant activity: Certain extracts containing this compound have demonstrated antioxidant properties in vitro. [, ]

ANone: Various chromatographic techniques are employed for the isolation and purification of this compound, including:

- Thin-layer chromatography (TLC): Used for initial separation and identification. [, , ]

- Column chromatography: Used for further purification. [, , , ]

- High-performance liquid chromatography (HPLC): Used for high-resolution separation and analysis. [, ]

- Gas chromatography-mass spectrometry (GC-MS): Used for identification and quantification based on retention time and mass fragmentation patterns. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.